Para-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling Versatility Absent in 4-H and 4-F Analogs
The 4-bromophenyl group of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride serves as a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability completely absent in the unsubstituted (4-H) and 4-fluoro analogs . While the 4-chloro analog can theoretically undergo similar couplings, aryl bromides are known to be approximately 5–100 times more reactive than aryl chlorides in oxidative addition steps under standard palladium catalysis [1]. This allows for milder reaction conditions, shorter reaction times, and higher yields of biaryl products when the bromo derivative is employed, directly impacting synthetic efficiency in parallel library synthesis.
| Evidence Dimension | Cross-coupling reactivity (oxidative addition rate to Pd(0)) |
|---|---|
| Target Compound Data | Aryl-Br: High reactivity; undergoes oxidative addition readily at room temperature to 60 °C |
| Comparator Or Baseline | Aryl-Cl: 5–100× lower reactivity; often requires elevated temperatures (80–120 °C) and/or specialized ligands |
| Quantified Difference | Approximately 5–100× faster oxidative addition for Ar–Br vs Ar–Cl (literature class value) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, standard conditions (Pd(PPh₃)₄, aqueous base, arylboronic acid) |
Why This Matters
For procurement, the bromo analog is the preferred choice when downstream diversification via cross-coupling is planned, as it offers greater synthetic efficiency and broader substrate scope than chloro, fluoro, or hydrogen analogs.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
